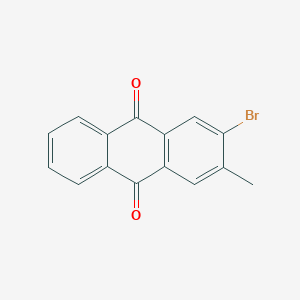

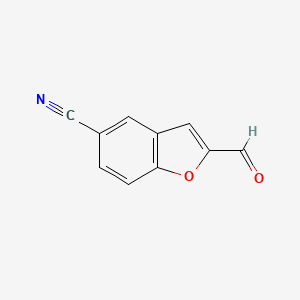

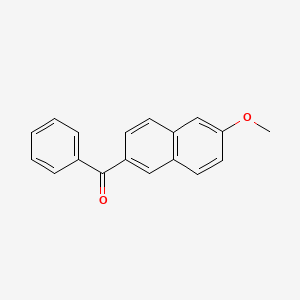

![molecular formula C8H6F2N2 B3057769 1-Difluoromethyl-1H-benzo[d]imidazole CAS No. 84941-15-1](/img/structure/B3057769.png)

1-Difluoromethyl-1H-benzo[d]imidazole

説明

1-Difluoromethyl-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. It has a molecular weight of 168.15 .

Synthesis Analysis

Imidazoles, including 1-Difluoromethyl-1H-benzo[d]imidazole, can be synthesized through various methods. One such method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis

The molecular structure of 1-Difluoromethyl-1H-benzo[d]imidazole is characterized by an identical system of hydrogen bonds, C (4), as observed in the structures of these compounds . Solid-state NMR has been applied for testing the quality of the obtained samples .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

1-Difluoromethyl-1H-benzo[d]imidazole is a solid at room temperature .科学的研究の応用

Late-Stage Difluoromethylation in Organic Synthesis

Difluoromethylation processes have seen remarkable advancements in recent years. Researchers have focused on X–CF₂H bond formation, where X represents C(sp), C(sp₂), C(sp₃), O, N, or S. Notably, metal-based methods allow for the transfer of CF₂H to C(sp₂) sites, both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry enables difluoromethylation of C(sp₂)–H bonds, particularly in heteroaromatics. While electrophilic, nucleophilic, radical, and cross-coupling methods construct C(sp₃)–CF₂H bonds, achieving stereoselective difluoromethylation remains a challenge. Excitingly, researchers have recently achieved site-selective installation of CF₂H onto large biomolecules like proteins, expanding the scope of late-stage functionalization .

Antibacterial and Antifungal Properties

1-Difluoromethyl-1H-benzo[d]imidazole derivatives exhibit interesting microbiological activity. Among other effects, some compounds in this group have demonstrated antibacterial and antifungal properties. These findings highlight the potential for developing novel antimicrobial agents based on this scaffold .

Zinc Complexes for Electrochemical Applications

While not directly related to the compound itself, the synthesis and characterization of zinc complexes containing benzimidazole derivatives have been explored. For instance, the zinc complex [Zn(C₃H₇-bim)₂Br₂] (bim = benzimidazole) has been studied for its electrochemical performance .

Pharmaceutical Relevance

Advances in difluoromethylation have streamlined access to molecules with pharmaceutical relevance. Researchers have developed protocols to form X–CF₂H bonds (where X = oxygen, nitrogen, or sulfur) using novel non-ozone-depleting difluorocarbene reagents. These developments hold promise for drug discovery and process chemistry .

Chemical Synthesis and Custom Manufacturing

1-Difluoromethyl-1H-benzo[d]imidazole is available for purchase and custom synthesis. Companies like ChemScene and BenchChem offer this compound, making it accessible for research and industrial applications .

Crystallography and Structural Data

Researchers have reported crystal data and structural information for various 1H-benzo[d]imidazole derivatives, including 1-Difluoromethyl-1H-benzo[d]imidazole. These studies contribute to our understanding of the compound’s properties and behavior .

作用機序

Target of Action

Imidazole derivatives have been known to exhibit a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Mode of Action

It’s worth noting that imidazole derivatives have been reported to block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes and ultimately reduction in the luminescence readout .

Biochemical Pathways

Imidazole derivatives are known to be key components in a variety of everyday applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Result of Action

Imidazole derivatives have been reported to exhibit antibacterial and antifungal activities .

将来の方向性

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 1-Difluoromethyl-1H-benzo[d]imidazole, is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

特性

IUPAC Name |

1-(difluoromethyl)benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2/c9-8(10)12-5-11-6-3-1-2-4-7(6)12/h1-5,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAZYWRRGKZZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515578 | |

| Record name | 1-(Difluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84941-15-1 | |

| Record name | 1-(Difluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate](/img/structure/B3057700.png)

![Benzo[b]thiophene-2-carboxaldehyde, 6-methyl-](/img/structure/B3057705.png)

![3-Chloro-4-methyl-3a,7a-dihydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B3057706.png)

![2-[(4-Phenoxyphenoxy)methyl]oxirane](/img/structure/B3057707.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-ethylbutanoic acid](/img/structure/B3057709.png)